An In-depth Technical Guide to Tetracosanoyl Chloride
An In-depth Technical Guide to Tetracosanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Tetracosanoyl chloride (also known as Lignoceric acid chloride), a key intermediate in lipid synthesis, particularly in the development of ceramide-based therapeutics and research tools.
Chemical and Physical Properties
Tetracosanoyl chloride is a long-chain acyl chloride that serves as a reactive precursor for the synthesis of various lipid species. Its physical state is typically an off-white solid at room temperature.[1][2] Due to its reactive nature, it must be stored under inert atmosphere at low temperatures, typically -20°C, to prevent degradation.[1][3]
Table 1: Chemical and Physical Properties of Tetracosanoyl Chloride
| Property | Value | Source/Comment |
| IUPAC Name | tetracosanoyl chloride | [1] |
| Synonyms | Lignoceric Acid Chloride | [1][4] |
| CAS Number | 58576-73-1 | [1][4][5] |
| Molecular Formula | C₂₄H₄₇ClO | [1][4][5] |
| Molecular Weight | 387.08 g/mol | [1][4] |
| Appearance | Off-white to beige solid | [1][2] |
| Melting Point | Data not available. Estimated to be slightly above room temperature based on homologous compounds. | |
| Boiling Point | Data not available. Decomposes at high temperatures. | |
| Density | Data not available. | |
| Solubility | Soluble in non-polar organic solvents (e.g., hexane, chloroform, ethers).[6] Insoluble and reactive with polar protic solvents (e.g., water, alcohols).[6][7] | By analogy with other long-chain acyl chlorides. |
| Storage | -20°C Freezer, under inert atmosphere. | [1][3] |
Reactivity and Stability
As an acyl chloride, Tetracosanoyl chloride is characterized by the electrophilic carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Hydrolysis: It reacts readily with water to form the corresponding carboxylic acid, lignoceric acid, and hydrochloric acid. This reactivity necessitates handling under anhydrous conditions.
-
Reaction with Nucleophiles: It is a potent acylating agent, reacting with alcohols to form esters, with amines to form amides, and with other nucleophiles. This high reactivity is fundamental to its utility in organic synthesis.
-
Stability: The compound is stable when stored under recommended anhydrous and low-temperature conditions.[1][3] Exposure to moisture or elevated temperatures will lead to rapid degradation.
Synthesis and Application in Drug Development
Tetracosanoyl chloride is a critical building block in the synthesis of complex lipids. Its primary application is in the preparation of C24 ceramides (B1148491) and other sphingolipids, which are integral to cell membrane structure and signaling pathways.[1] Dysregulation of ceramide metabolism is implicated in numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer, making synthetic ceramides and their analogues valuable tools for drug development and research.
General Synthesis of Tetracsanoyl Chloride
The standard method for synthesizing Tetracosanoyl chloride is via the chlorination of its parent carboxylic acid, lignoceric acid. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Caption: General synthesis of Tetracosanoyl chloride.
Application in Ceramide Synthesis
The most significant application of Tetracosanoyl chloride is in the acylation of sphingoid bases (e.g., sphingosine (B13886), sphinganine) to produce N-acyl ceramides. This reaction forms the amide bond characteristic of all ceramides.
Caption: Reaction pathway for C24 Ceramide synthesis.
Experimental Protocols
Representative Protocol for Ceramide Synthesis
The following is a representative protocol for the synthesis of N-lignoceroylsphingosine (C24 Ceramide) using Tetracosanoyl chloride.
Materials:
-
Tetracosanoyl chloride
-
D-erythro-Sphingosine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform/Methanol gradient)
Procedure:
-
Dissolve D-erythro-sphingosine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous pyridine (1.5 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve Tetracosanoyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the Tetracosanoyl chloride solution dropwise to the cooled sphingosine solution over 30 minutes with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a chloroform/methanol solvent gradient to yield the pure C24 Ceramide.
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Caption: Workflow for the synthesis and purification of C24 Ceramide.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for Tetracosanoyl Chloride
| Spectroscopy | Characteristic Peaks / Signals |
| ¹H NMR | δ (ppm): ~2.8-2.9 (t, 2H, -CH₂-COCl), ~1.6-1.7 (quintet, 2H, -CH₂-CH₂-COCl), ~1.2-1.4 (br m, 40H, -(CH₂)₂₀-), 0.88 (t, 3H, -CH₃). |
| ¹³C NMR | δ (ppm): ~173-174 (C=O), ~45-46 (-CH₂-COCl), ~32-34 (multiple CH₂ peaks), ~29-30 (bulk of CH₂ peaks from long chain), ~25 (-CH₂-CH₂-COCl), ~22.7 (-CH₂-CH₃), ~14.1 (-CH₃). |
| IR Spectroscopy | ν (cm⁻¹): ~2920 (s, C-H stretch, asymmetric), ~2850 (s, C-H stretch, symmetric), ~1800 (s, sharp, C=O stretch of acyl chloride) , ~1465 (m, C-H bend), ~720 (m, C-H rock). The peak around 1800 cm⁻¹ is highly characteristic.[8] |
| Mass Spectrometry | (EI): Molecular ion [M]⁺ at m/z 386/388 (isotope pattern for Cl). Fragmentation would show loss of Cl (m/z 351) and characteristic cleavage along the alkyl chain. |
Safety and Handling
Tetracosanoyl chloride is a reactive and corrosive chemical that requires careful handling.
Table 3: GHS Hazard Information (Inferred)
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[3] |
| Acute Toxicity | Exclamation Mark | Warning | H302 + H312: Harmful if swallowed or in contact with skin.[1][3] |
| Reactivity | (none) | Danger | EUH014: Reacts violently with water.[9] |
Handling Precautions:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
-
Avoid inhalation of dust or vapors.
-
Keep away from water and other sources of moisture to prevent violent reactions and decomposition.[11]
-
Ground all equipment when handling to prevent static discharge.
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
This guide is intended for use by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Tetracosanoic acid chloride | CAS#:58576-73-1 | Chemsrc [chemsrc.com]
- 3. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 4. scienceopen.com [scienceopen.com]
- 5. chem-space.com [chem-space.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
